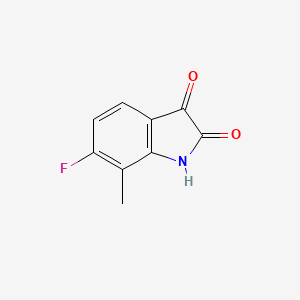

6-Fluoro-7-methylisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZCVLCXNUKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440301 | |

| Record name | 6-Fluoro-7-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-03-5 | |

| Record name | 6-Fluoro-7-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57817-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 6-Fluoro-7-methylisatin CAS Number: 57817-03-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated derivative of the isatin (1H-indole-2,3-dione) core, a heterocyclic scaffold of profound significance in medicinal chemistry.[1][2] Its structure, featuring a strategic placement of a fluorine atom and a methyl group, makes it a valuable building block and a compound of interest for developing novel therapeutic agents.[3] The fluorine atom, in particular, is a cornerstone of modern drug design, often introduced to enhance metabolic stability, modulate electronic properties, and improve pharmacokinetic profiles.[4][5] This guide provides a comprehensive technical overview of this compound (CAS No. 57817-03-5), consolidating its chemical properties, a representative synthesis protocol, potential applications, and essential safety data to support its use in advanced research and development.

Part 1: Core Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is definitively identified by the Chemical Abstracts Service (CAS) registry number 57817-03-5 .[3][6][7][8] This identifier ensures consistency across global databases, publications, and commercial suppliers.

Key Property Summary

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 57817-03-5 | [3][6][8] |

| IUPAC Name | 6-fluoro-7-methyl-1H-indole-2,3-dione | [3] |

| Synonyms | 6-Fluoro-7-methylindoline-2,3-dione, 6-Fluoro-7-Methyl Isatin | [6] |

| Molecular Formula | C₉H₆FNO₂ | [6][8] |

| Molecular Weight | 179.15 g/mol | [6] |

| Monoisotopic Mass | 179.03825660 Da | [6][9] |

| Topological Polar Surface Area | 46.2 Ų | [6] |

| Predicted pKa | 8.87 ± 0.20 | [6] |

| XLogP3-AA | 1.2 | [6] |

| Physical State | Solid | [10] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF).[11][12] |

Part 2: The Strategic Importance of the Isatin Core and its Substituents

The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The specific substitutions on the this compound molecule are not arbitrary; they are deliberate modifications designed to influence its biological activity and drug-like properties.

-

The Isatin Core : This indole-2,3-dione structure is a versatile precursor for synthesizing a vast array of heterocyclic compounds.[2] Its inherent ability to participate in hydrogen bonding and other non-covalent interactions allows it to bind to the active sites of numerous enzymes, particularly kinases.[13]

-

The Fluorine Atom (C-6) : The introduction of fluorine is a well-established strategy in drug design.[4] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can significantly increase a drug candidate's half-life. Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons (like the N-H of the indole) and modulate the molecule's binding affinity to its target protein.[4]

-

The Methyl Group (C-7) : The methyl group at the 7-position provides steric bulk and influences the molecule's electronic properties.[2] This substituent can dictate the orientation of the molecule within a binding pocket, potentially enhancing selectivity for a specific target and preventing off-target interactions.

Part 3: Synthesis and Purification Workflow

Caption: A representative workflow for the synthesis of a substituted isatin.

Detailed Experimental Protocol (Representative)

This protocol is adapted from methodologies used for similar isatin derivatives and should be optimized for this compound.

-

Isonitrosoacetanilide Formation :

-

Dissolve the starting aniline (3-fluoro-2-methylaniline) in an aqueous solution of hydrochloric acid.

-

Add a solution of chloral hydrate and sodium sulfate.

-

Separately, prepare a solution of hydroxylamine hydrochloride.

-

Heat the aniline solution and add the hydroxylamine solution dropwise, ensuring the reaction temperature is maintained.

-

Upon cooling, the intermediate isonitroso-2'-methyl-3'-fluoroacetanilide will precipitate. Collect it via filtration and dry thoroughly.

-

Causality : This step forms the crucial C-N bond and installs the oxime functionality required for the subsequent cyclization.

-

-

Acid-Catalyzed Cyclization :

-

Pre-warm concentrated sulfuric acid to approximately 70-80 °C.

-

Slowly and carefully add the dried isonitrosoacetanilide intermediate from the previous step to the hot acid. Maintain vigorous stirring.

-

After the addition is complete, maintain the heat for a brief period to ensure the reaction goes to completion.

-

Causality : The strong acid protonates the oxime, facilitating an electrophilic aromatic substitution reaction where the nitrogen attacks the benzene ring, leading to the formation of the five-membered ring of the isatin core.

-

-

Precipitation and Purification :

-

Carefully pour the hot acid mixture onto a large volume of crushed ice. The sudden dilution and cooling will cause the crude this compound to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.

-

Dry the crude product under vacuum.

-

For final purification, recrystallize the solid from a suitable solvent like ethanol or acetic acid.

-

Part 4: Applications in Research & Development

This compound serves as a key intermediate for creating more complex molecules with potential therapeutic value. The known biological activities of related isatins provide a logical roadmap for its application.

-

Kinase Inhibition : Isatin derivatives are well-documented as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][13] GSK-3β is a critical enzyme in the Wnt/β-catenin signaling pathway, which is implicated in neurodegenerative diseases like Alzheimer's and in several cancers.[12] Inhibition of GSK-3β by a compound like this compound could stabilize β-catenin, allowing it to translocate to the nucleus and activate gene transcription related to cell survival.

Caption: Potential role of this compound as a GSK-3β inhibitor in the Wnt pathway.

-

Antimicrobial and Antiviral Agents : The isatin scaffold can be readily modified at the C-3 position to generate Schiff bases and hydrazones, which have demonstrated significant antimicrobial and antifungal activity.[1] The fluorine atom can enhance the lipophilicity and cell permeability of these derivatives, potentially leading to more potent drug candidates.

Part 5: Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques should be employed.

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Protocol : Dissolve 5-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected Results : The ¹H NMR should show distinct signals for the aromatic protons and the methyl group singlet. The ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS) :

-

Protocol : Analyze a dilute solution via Electrospray Ionization (ESI) or another soft ionization technique coupled with a high-resolution mass analyzer.

-

Expected Results : The analysis should confirm the exact mass of the molecule. Predicted adducts can be used for verification.

-

Predicted Mass Spectrometry Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 180.04553 |

| [M+Na]⁺ | 202.02747 |

| [M-H]⁻ | 178.03097 |

| [M+NH₄]⁺ | 197.07207 |

Data sourced from PubChemLite prediction tools.[9]

-

High-Performance Liquid Chromatography (HPLC) :

-

Protocol : Use a reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) to assess purity.

-

Expected Results : A pure sample should yield a single, sharp peak. Purity is typically reported as a percentage based on the peak area at a specific UV wavelength (e.g., 254 nm).

-

Part 6: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[6][15]

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Classification |

| GHS07 (Exclamation Mark) | H315 | Causes skin irritation. | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation. | Eye Irritation, Category 2 | |

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Category 3 | |

| Data sourced from aggregated GHS information.[6][15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Eye Protection : Wear chemical safety goggles or a face shield.[6]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[16]

-

Skin and Body Protection : Wear a lab coat. Avoid breathing dust/fumes.[6]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]

-

Skin : Wash with plenty of water. If skin irritation occurs, get medical advice.[6]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Storage

-

Store in a cool, dry, and well-ventilated place.[11]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[6]

-

Some analogs are stored under refrigeration (2-8 °C).[10]

Conclusion

This compound (CAS: 57817-03-5) is more than a simple chemical intermediate; it is a strategically designed molecule that leverages the proven biological relevance of the isatin scaffold with the advantageous properties of fluorine substitution. Its potential as a precursor for novel kinase inhibitors and antimicrobial agents makes it a compound of high interest for academic and industrial researchers. This guide has provided the core technical information necessary to understand, synthesize, handle, and utilize this promising compound in the pursuit of new scientific discoveries and therapeutic solutions.

References

- 6-Fluoroisatin | C8H4FNO2 | CID 373905. PubChem - NIH. [Link]

- 6-fluoro-7-methylis

- CAS 749240-57-1 | 5-Fluoro-7-methylis

- This compound,57817-03-5. Allfluoro pharmaceutical co .ltd. [Link]

- 275374-94-2(7-Fluoro-6-Methyl Is

- Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

- 5-Fluoroisatin | C8H4FNO2 | CID 236566. PubChem - NIH. [Link]

- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. PMC - NIH. [Link]

- Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Fluoro-7-Methyl Isatin [synhet.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 6-FLUORO-7-METHYL ISATIN | VSNCHEM [vsnchem.com]

- 9. PubChemLite - this compound (C9H6FNO2) [pubchemlite.lcsb.uni.lu]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

A-Z Guide to 6-Fluoro-7-methylisatin: Physicochemical Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-7-methylisatin, a fluorinated derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of fluorine and methyl groups to the core structure critically modulates the molecule's physicochemical properties, influencing its reactivity, metabolic stability, and interaction with biological targets. This document details the fundamental molecular and physical characteristics of this compound, including its molecular weight, provides a validated synthesis protocol, and explores its current and potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their scientific endeavors.

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in the 19th century. Its rigid, planar structure, featuring both a hydrogen bond donor (the indole nitrogen) and two hydrogen bond acceptors (the carbonyl groups), makes it an ideal scaffold for interacting with a variety of biological macromolecules. Isatin derivatives have been shown to possess a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3]

The strategic functionalization of the isatin core is a cornerstone of modern medicinal chemistry. The introduction of a fluorine atom, in particular, is a well-established strategy to enhance a molecule's therapeutic potential.[4] Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles and enhanced binding affinity for target proteins.[4][5] The combination of a fluorine atom at the 6-position and a methyl group at the 7-position of the isatin ring creates this compound, a compound with a distinct electronic and steric profile poised for exploration in drug design.

Physicochemical and Molecular Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 179.15 g/mol | [6][7] |

| Molecular Formula | C₉H₆FNO₂ | [6][7] |

| IUPAC Name | 6-fluoro-7-methyl-1H-indole-2,3-dione | [8] |

| CAS Number | 57817-03-5 | [6][7][8][9] |

| Monoisotopic Mass | 179.03825660 Da | [6][10] |

| Canonical SMILES | CC1=C(C=CC2=C1NC(=O)C2=O)F | [6][7] |

| InChI Key | SCTZCVLCXNUKGW-UHFFFAOYSA-N | [7] |

| Topological Polar Surface Area | 46.2 Ų | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6][7] |

| Predicted pKa | 8.87 ± 0.20 | [6] |

| XLogP3-AA | 1.2 | [6][10] |

Synthesis and Characterization

The synthesis of substituted isatins can be achieved through various methods. A common and effective approach for preparing compounds like this compound involves the cyclization of an appropriate aniline derivative. The following protocol is a representative example adapted from established methodologies for similar isatin analogues.

Representative Synthesis Protocol: Sandmeyer Isatin Synthesis

The Sandmeyer methodology provides a reliable route to substituted isatins from corresponding anilines. This multi-step process involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Expert Insight: The choice of concentrated sulfuric acid as the cyclizing agent is critical. Its dehydrating properties and strong acidity facilitate the electrophilic aromatic substitution required for ring closure. The reaction temperature must be carefully controlled to prevent unwanted side reactions and decomposition.

Step-by-Step Methodology:

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

Dissolve 3-Fluoro-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate vessel, prepare a solution of chloral hydrate (1.2 equivalents) and hydroxylamine hydrochloride (3.5 equivalents) in water.

-

Slowly add the previously prepared diazonium salt solution to the chloral hydrate/hydroxylamine solution. The pH should be carefully monitored and adjusted as needed.

-

Heat the resulting mixture gently to approximately 60-70 °C until the formation of the isonitrosoacetanilide precipitate is complete.

-

Cool the mixture and collect the solid product by vacuum filtration. Wash thoroughly with cold water and dry.

-

-

Cyclization to this compound:

-

Slowly and carefully add the dried isonitrosoacetanilide intermediate to pre-heated concentrated sulfuric acid (80-90 °C) in portions.

-

Causality: The exothermic reaction requires careful control to prevent overheating. The sulfuric acid protonates the oxime, initiating the cyclization cascade.

-

After the addition is complete, maintain the temperature for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.

-

Carefully pour the hot acid mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the crude isatin product.

-

Collect the crude this compound by vacuum filtration.

-

Wash the solid extensively with cold water until the filtrate is neutral to remove residual acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

-

Workflow Visualization

Caption: A generalized workflow for the Sandmeyer synthesis of this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment are confirmed using standard spectroscopic techniques. While specific spectra for this exact compound are proprietary or must be generated experimentally, typical expected signals would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, the N-H proton of the indole, and the singlet for the methyl group protons.

-

¹³C NMR: Resonances for the two carbonyl carbons, the aromatic carbons (with C-F coupling visible), and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch and the two distinct carbonyl (lactone and ketone) stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (179.038).[10]

ChemicalBook provides access to reference spectra for this compound, which can be used for comparison.[11]

Applications in Research and Drug Development

The isatin scaffold is a well-established "privileged structure" in drug discovery, and its fluorinated derivatives are of particular interest.[12] The unique properties of this compound make it a valuable building block and a potential therapeutic agent in its own right.

Kinase Inhibition

A primary area of investigation for isatin derivatives is in the development of kinase inhibitors for cancer therapy.[13] The isatin core can mimic the hydrogen bonding pattern of ATP in the hinge region of many kinase active sites. The specific substitutions at the 6- and 7-positions can be tailored to achieve selectivity and potency against specific kinase targets, such as Cyclin-Dependent Kinases (CDKs).[13] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, a desirable trait for any drug candidate.

Caption: Competitive inhibition of a kinase active site by a this compound scaffold.

Antiviral and Antimicrobial Research

Isatin-hydrazone derivatives, which can be readily synthesized from the parent isatin, have shown significant potential as antiviral and antimicrobial agents.[2][14] The C3-carbonyl group of this compound is a key reactive handle for creating libraries of such derivatives. The resulting compounds can be screened against various pathogens to identify novel therapeutic leads. The fluorine substituent may contribute to increased cell permeability and potency.

Intermediate for Complex Synthesis

Beyond its own potential bioactivity, this compound serves as a valuable intermediate in synthetic organic chemistry.[8] The reactive ketone group and the indole nitrogen can participate in a wide range of chemical transformations, allowing for the construction of more complex heterocyclic systems, such as spiro-oxindoles, which are another important class of biologically active molecules.

Conclusion

This compound is a strategically designed molecule that combines the privileged isatin scaffold with the advantageous properties of fluorine and methyl substituents. With a molecular weight of 179.15 g/mol , this compound is a versatile tool for medicinal chemists and drug discovery professionals. Its established synthesis routes and multiple reactive sites make it an ideal starting point for generating compound libraries for screening. The demonstrated potential of related isatin derivatives in oncology and infectious disease research highlights this compound as a compound of significant interest for the development of next-generation therapeutics.

References

- PubChem. 6-Fluoroisatin | C8H4FNO2 | CID 373905. National Institutes of Health.

- Kuujia. 275374-94-2(7-Fluoro-6-Methyl Isatin).

- PubChemLite. This compound (C9H6FNO2). Université du Luxembourg.

- ResearchGate. Reported 5-fluoroisatin derivatives compounds.

- Gelen, V. et al. (2023). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. National Institutes of Health.

- Popa, C. V. et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. National Institutes of Health.

- Kseniia, O. et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.

- Priya, A. et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- Singh, R. P. et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).

- Allfluoro Pharmaceutical Co., Ltd. This compound,57817-03-5.

- precisionFDA. 6-FLUORO-AMT.

- Preprints.org. A Survey of Isatin Hybrids and their Biological Properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 6-Fluoro-7-Methyl Isatin [synhet.com]

- 9. 6-Fluoro-7-Methyl Isatin | 57817-03-5 [chemicalbook.com]

- 10. PubChemLite - this compound (C9H6FNO2) [pubchemlite.lcsb.uni.lu]

- 11. 6-Fluoro-7-Methyl Isatin(57817-03-5) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Isatin Scaffold and the Significance of Fluorination

An In-Depth Technical Guide to the Chemical Properties of 6-Fluoro-7-methylisatin

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone class of heterocyclic compounds, revered in medicinal chemistry and organic synthesis for their versatile reactivity and broad spectrum of biological activities.[1] First isolated in 1841 through the oxidation of indigo, the isatin core is a privileged scaffold, meaning it can bind to multiple biological targets with high affinity.[2] This has led to the development of isatin-based compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3]

The unique chemical architecture of isatin, featuring a fused aromatic ring, a lactam moiety, and vicinal C2 and C3 carbonyl groups, provides multiple sites for chemical modification. This allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] Consequently, fluorinated isatin derivatives are of significant interest to researchers.

This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, This compound . We will delve into its synthesis, spectroscopic profile, predicted reactivity, and potential as a building block for novel therapeutic agents, providing field-proven insights and detailed experimental protocols for the research community.

PART 1: Physicochemical and Structural Properties

This compound is a solid organic compound whose structural identity and core properties are summarized below. While extensive experimental data is not publicly available for this specific analog, a combination of catalog information and computational predictions provides a reliable profile for research and handling purposes.

| Property | Value | Source(s) |

| IUPAC Name | 6-fluoro-7-methyl-1H-indole-2,3-dione | [5] |

| Synonyms | 6-Fluoro-7-methylindoline-2,3-dione | [6] |

| CAS Number | 57817-03-5 | [6][7] |

| Molecular Formula | C₉H₆FNO₂ | [6][7] |

| Molecular Weight | 179.15 g/mol | [6][7] |

| Monoisotopic Mass | 179.03825 Da | [8] |

| Predicted Density | 1.399 g/cm³ | [7] |

| Predicted pKa | 8.87 ± 0.20 | [6] |

| Predicted XLogP | 1.2 | [8] |

| Topological Polar Surface Area | 46.2 Ų | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

PART 2: Synthesis of this compound

The most established and versatile method for preparing substituted isatins from anilines is the Sandmeyer isatin synthesis.[9] This two-step procedure is the most logical and anticipated route for the gram-scale production of this compound, starting from the commercially available 3-fluoro-2-methylaniline.

2.1: The Sandmeyer Synthesis Pathway

The synthesis proceeds in two key stages:

-

Formation of the Isonitrosoacetanilide Intermediate: The starting aniline (3-fluoro-2-methylaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride. This forms the N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide intermediate.[2][9]

-

Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final isatin product upon heating.[10][11]

Caption: Proposed Sandmeyer synthesis workflow for this compound.

2.2: Detailed Experimental Protocol (Sandmeyer Synthesis)

This protocol is adapted from established procedures for analogous fluorinated isatins.[10][11] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide

-

Reagent Preparation: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve anhydrous sodium sulfate (e.g., 120 g) in deionized water (e.g., 500 mL).

-

Addition of Chloral Hydrate: To this solution, add chloral hydrate (e.g., 0.15 mol) and stir until fully dissolved.

-

Aniline Solution: In a separate beaker, prepare a solution of 3-fluoro-2-methylaniline (e.g., 0.1 mol), concentrated hydrochloric acid (e.g., 10 mL), and deionized water (e.g., 150 mL).

-

Hydroxylamine Solution: In another beaker, dissolve hydroxylamine hydrochloride (e.g., 0.3 mol) in deionized water (e.g., 150 mL).

-

Reaction Initiation: Heat the sodium sulfate/chloral hydrate solution to approximately 45-50°C. Concurrently, add the aniline solution and the hydroxylamine solution dropwise and simultaneously to the reaction flask over a period of 30-45 minutes, maintaining the temperature below 60°C.

-

Reaction and Precipitation: After the addition is complete, heat the mixture to a gentle boil for 10-15 minutes. A yellow precipitate of the isonitrosoacetanilide intermediate should form.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product can be used directly in the next step.

Step 2: Cyclization to this compound

-

Acid Addition (Caution: Exothermic): In a 250 mL flask equipped with a stirrer and thermometer, place concentrated sulfuric acid (e.g., 100 mL) and cool it in an ice bath. Slowly and portion-wise, add the dried N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide (e.g., 20 g) from the previous step, ensuring the internal temperature does not exceed 65°C.

-

Heating: Once the addition is complete, remove the ice bath and heat the dark solution to 80°C using an oil bath. Maintain this temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Allow the reaction to cool slightly before carefully and slowly pouring it into a large beaker containing crushed ice (e.g., 500 g) with vigorous stirring.

-

Product Isolation: A brick-red or orange solid of this compound will precipitate. Allow the slurry to stir for an hour to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/petroleum ether to yield the final product.

PART 3: Spectroscopic Characterization

Accurate structural elucidation is critical. While experimental spectra for this compound are not widely published, its spectroscopic signature can be reliably predicted based on data from close analogs like 7-methylisatin and general principles of spectroscopy.[12][13] A commercial supplier confirms that analytical data from NMR, MS, and other methods are available upon request for their product.[5]

3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern and overall carbon-hydrogen framework.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the broad N-H singlet, the aromatic protons (which will show splitting due to H-F and H-H coupling), and the methyl singlet.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will require a greater number of scans. The spectrum will be characterized by two downfield carbonyl signals, aromatic carbon signals (with C-F coupling), and an upfield methyl signal.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |

|---|---|---|---|---|

| ~11.2 | s (broad) | 1H | N-H | Typical chemical shift for isatin N-H proton; broad due to exchange and hydrogen bonding.[12] |

| ~7.4-7.6 | m | 1H | Ar-H (H-4) | Aromatic proton, expected to be a multiplet due to coupling with H-5 and potentially long-range coupling to fluorine. |

| ~7.0-7.2 | m | 1H | Ar-H (H-5) | Aromatic proton ortho to the fluorine atom; will show coupling to both H-4 and the fluorine atom. |

| ~2.4 | s | 3H | -CH₃ | Singlet for the methyl group protons. |

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |

|---|---|---|

| ~183 | C=O (C-2) | Amide carbonyl carbon, typically downfield.[12] |

| ~159 | C=O (C-3) | Ketone carbonyl carbon.[12] |

| ~160 (d) | C-6 | Carbon directly bonded to fluorine; will appear as a doublet with a large ¹JCF coupling constant. |

| ~145-150 | C-7a | Quaternary carbon at the ring junction. |

| ~120-130 | C-4, C-5 | Aromatic CH carbons. |

| ~115-120 (d) | C-3a, C-7 | Quaternary carbons; C-7 is adjacent to the fluorine-bearing carbon and may show a ²JCF coupling. |

| ~15 | -CH₃ | Aliphatic methyl carbon signal in the upfield region. |

3.2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Protocol: FT-IR Sample Preparation (KBr Pellet)

-

Preparation: Gently grind ~1-2 mg of dry this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[15]

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| ~3200 | N-H Stretch | Medium, Broad | Characteristic of the lactam N-H group.[12] |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds. |

| ~1750 | C=O Stretch (C-2, Amide) | Strong | The lactam carbonyl typically absorbs at a higher frequency. |

| ~1620 | C=O Stretch (C-3, Ketone) | Strong | The ketone carbonyl, often in conjugation with the aromatic ring. |

| ~1600, ~1480 | C=C Stretch | Medium | Aromatic ring vibrations. |

| ~1200-1100 | C-F Stretch | Strong | A strong, characteristic absorption for the aryl-fluoride bond.[16] |

3.3: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Protocol: Mass Spectrometry Analysis (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes.

Table 5: Predicted Mass Spectrometry Data for this compound

| Adduct | Ion Type | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Positive | 180.04553 |

| [M+Na]⁺ | Positive | 202.02747 |

| [M-H]⁻ | Negative | 178.03097 |

Data sourced from predicted values.[8] The molecular ion peak [M]⁺• in Electron Impact (EI) ionization would be observed at m/z ≈ 179.

PART 4: Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its isatin core and the electronic effects of its substituents. This makes it a versatile intermediate for creating diverse molecular libraries.

4.1: Key Reactive Sites

-

C3-Carbonyl Group: This is the most reactive site, readily undergoing condensation reactions with a variety of nucleophiles (e.g., amines, hydrazines) to form Schiff bases and hydrazones.[4] This is a primary route for building molecular complexity.

-

N1-Amide Proton: The acidic N-H proton can be deprotonated with a base, allowing for N-alkylation or N-arylation to introduce substituents that can modulate solubility and biological activity.

-

Aromatic Ring (C4, C5): The benzene ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director but deactivating, while the methyl group is an ortho-, para-director and activating. The substitution pattern will be a complex result of these competing effects, though positions C4 and C5 are the most likely sites for further functionalization.

Caption: Key reactivity pathways for the this compound scaffold.

4.2: Potential Applications in Drug Discovery

While this compound itself has not been extensively studied, the broader class of fluorinated isatins exhibits significant pharmacological potential.

-

Anticancer Activity: Many isatin derivatives function as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, arresting the cell cycle in cancer cells.[3][17] Fluorination can enhance the binding affinity and cell permeability of these inhibitors.

-

Antiviral and Antimicrobial Agents: Isatin-based thiosemicarbazones are a well-known class of antiviral agents.[4] The scaffold has also been used to develop potent antibacterial, antifungal, and antiparasitic compounds.[1][3] The specific substitution pattern of 6-fluoro-7-methyl may offer a unique structure-activity relationship (SAR) profile for developing new anti-infectives.

-

CNS-Active Agents: Isatin is an endogenous compound in the brain and its derivatives have shown potential as anticonvulsant and anxiogenic agents.[3]

PART 5: Safety and Handling

Based on GHS classifications for the compound, this compound should be handled with care.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Wash hands thoroughly after handling.[6]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.

References

- Dailey, S., & Locuson, C. (2012). Synthesis of Substituted Isatins. PMC.

- BenchChem Technical Support Team. (2025). The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide for Drug Discovery. Scribd.

- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.

- Unknown. (n.d.). Sandmeyer Isatin Synthesis.

- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- Mehta, B., & Singh, P. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.

- Bogdanov, M. G., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PMC - PubMed Central.

- Unknown. (n.d.). Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information.

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES.

- Arkat USA. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.

- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.

- PubChemLite. (n.d.). This compound (C9H6FNO2).

- El-Faham, A., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. NIH.

- Teye, J., et al. (2022). A survey of isatin hybrids and their biological properties. PMC - PubMed Central.

- Royal Society of Chemistry. (2018). Supporting Information 1 Experimental Method Infrared spectroscopy Fourier transform infrared (FT-IR) spectra were recorded usin.

- Preprints.org. (2024). A Survey of Isatin Hybrids and their Biological Properties.

- PubChem. (n.d.). 6-Fluoroisatin. NIH.

- Wierer, P., et al. (2024). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC - NIH.

- Kuujia.com. (n.d.). 275374-94-2(7-Fluoro-6-Methyl Isatin).

- PubChem. (n.d.). 7-Methylisatin. NIH.

Sources

- 1. A Survey of Isatin Hybrids and their Biological Properties[v1] | Preprints.org [preprints.org]

- 2. biomedres.us [biomedres.us]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Fluoro-7-Methyl Isatin [synhet.com]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. PubChemLite - this compound (C9H6FNO2) [pubchemlite.lcsb.uni.lu]

- 9. synarchive.com [synarchive.com]

- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

A Technical Guide to the Synthesis of 6-Fluoro-7-methylisatin: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of a robust and reliable synthetic pathway to 6-Fluoro-7-methylisatin, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of fluorine and a methyl group into the isatin core significantly modulates its physicochemical and pharmacological properties, making it a valuable precursor for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the Sandmeyer isatin synthesis, including a step-by-step experimental protocol, a thorough discussion of the reaction mechanism, and practical insights into the experimental choices.

Introduction: The Significance of Fluorinated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of fluorine into organic molecules is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic profiles.[2] Fluorine's high electronegativity and relatively small size can improve metabolic stability, binding affinity, and membrane permeability. The presence of a methyl group, as in this compound, can further influence lipophilicity and steric interactions with biological targets. Consequently, this compound (CAS No: 57817-03-5) serves as a crucial intermediate for synthesizing novel, high-value pharmaceutical candidates.[3]

The Chosen Synthetic Pathway: A Modified Sandmeyer Approach

While several methods exist for isatin synthesis, including the Stolle, Gassman, and Martinet procedures, the Sandmeyer isatin synthesis remains one of the most reliable and widely used methods, particularly for anilines bearing electron-withdrawing groups.[4][5] This two-step process, starting from the readily available 3-Fluoro-2-methylaniline, offers a practical and efficient route to this compound.

The overall transformation is depicted below:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: The "Why" Behind the Chemistry

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sandmeyer synthesis proceeds in two distinct stages:

Step 1: Formation of Isonitroso-N-(3-fluoro-2-methylphenyl)acetamide

This initial step involves a condensation reaction between 3-Fluoro-2-methylaniline, chloral hydrate, and hydroxylamine.[1]

Caption: Mechanism of isonitrosoacetanilide formation.

The aniline's nitrogen acts as a nucleophile, attacking the electrophilic carbon of the reactive species formed from chloral hydrate and hydroxylamine. The presence of the electron-withdrawing fluorine atom on the aniline ring slightly deactivates the nucleophilicity of the amine but is well-tolerated in this reaction. The ortho-methyl group can provide some steric hindrance, but it does not prevent the reaction from proceeding.

Step 2: Acid-Catalyzed Cyclization

The second step is an intramolecular electrophilic aromatic substitution, where the isonitrosoacetanilide intermediate is cyclized in the presence of a strong acid, typically concentrated sulfuric acid.[6]

Caption: Mechanism of acid-catalyzed cyclization.

The strong acid protonates the oxime, facilitating the formation of a highly electrophilic species. The electron-rich aromatic ring then attacks this electrophile. The directing effects of the substituents on the aniline ring are crucial here. The amide linkage is an ortho-, para-director, and the fluorine and methyl groups also influence the position of cyclization. In this case, cyclization occurs at the position ortho to the amide, leading to the desired 6-fluoro-7-methyl substitution pattern.

Experimental Protocol

This protocol is a comprehensive guide for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| 3-Fluoro-2-methylaniline | 125.14 | >98% |

| Chloral Hydrate | 165.40 | >98% |

| Hydroxylamine Hydrochloride | 69.49 | >99% |

| Sodium Sulfate (anhydrous) | 142.04 | ACS grade |

| Concentrated Sulfuric Acid | 98.08 | 95-98% |

| Hydrochloric Acid | 36.46 | 37% |

| Deionized Water | 18.02 | - |

| Ethanol | 46.07 | 95% |

Step-by-Step Procedure

Step 1: Synthesis of Isonitroso-N-(3-fluoro-2-methylphenyl)acetamide

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 50 g of anhydrous sodium sulfate in 500 mL of deionized water.

-

In a separate beaker, prepare a solution of 12.5 g (0.1 mol) of 3-Fluoro-2-methylaniline in 60 mL of deionized water and 10 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve complete dissolution.

-

Add the aniline hydrochloride solution to the sodium sulfate solution in the reaction flask.

-

In another beaker, dissolve 16.5 g (0.1 mol) of chloral hydrate in 100 mL of deionized water. Add this solution to the reaction mixture.

-

Prepare a solution of 22 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of deionized water and add it to the reaction flask.

-

Heat the mixture to a gentle reflux using a heating mantle. The solution will become cloudy, and a precipitate will form.

-

Maintain the reflux for 1-2 hours.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

Dry the solid in a vacuum oven at 50-60 °C to a constant weight. The product is isonitroso-N-(3-fluoro-2-methylphenyl)acetamide.

Step 2: Synthesis of this compound

-

Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 250 mL beaker, carefully add 100 mL of concentrated sulfuric acid and cool it to approximately 10 °C in an ice-salt bath.

-

Slowly and portion-wise, add the dried isonitroso-N-(3-fluoro-2-methylphenyl)acetamide (from Step 1) to the cold sulfuric acid with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 20 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 1 hour. The solution will darken in color.

-

Cool the reaction mixture back to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash it with a large volume of cold deionized water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound as a crystalline solid.

-

Dry the final product in a vacuum oven.

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆FNO₂ | [7] |

| Molecular Weight | 179.15 g/mol | [7] |

| CAS Number | 57817-03-5 | [3] |

| Appearance | Orange-red crystalline solid | [8] |

| Typical Yield (Step 1) | 75-85% | Analogous Reactions |

| Typical Yield (Step 2) | 80-90% | Analogous Reactions |

| Overall Yield | 60-75% | Calculated |

Conclusion

The Sandmeyer synthesis provides a reliable and scalable pathway for the production of this compound from 3-Fluoro-2-methylaniline. A thorough understanding of the reaction mechanism and careful control of the reaction parameters are essential for achieving high yields and purity. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize this and other valuable isatin derivatives for the advancement of drug discovery and development.

References

- Al-khuzaie, F., & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.

- Aziz, T., Ullah, A., Ullah, R., & Iqbal, M. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).

- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.

- Marvel, C. S., & Hiers, G. S. (1941). Isatin. Organic Syntheses, Coll. Vol. 1, p.327.

- National Center for Biotechnology Information. (n.d.). 6-fluoro-7-methyl-1H-indole-2,3-dione. PubChem Compound Database.

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.

- Sumpter, W. C. (1944).

- Popp, F. D. (1975). Synthesis of Isatins. Advances in Heterocyclic Chemistry, 18, 1-58.

- Singh, U. K., & Pandeya, S. N. (2016). Isatin (1H-indole-2,3-dione): A Potent Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry, 123, 775-807.

- Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.

- Hewawasam, P., & Meanwell, N. A. (1994). A General Method for the Synthesis of Isatins. Tetrahedron Letters, 35(40), 7303-7306.

- Coppola, G. M. (1984).

- Pal, M., & Padakanti, S. (2006). A simple and efficient synthesis of isatins.

- Chavan, S. P., & Sivappa, R. (2004). A mild and efficient method for the synthesis of isatins. Tetrahedron Letters, 45(13), 2763-2765.

- Coutts, R. T., & Wibberley, D. G. (1963). The Chemistry of Isatin. Journal of the Chemical Society, 4610-4615.

Sources

- 1. biomedres.us [biomedres.us]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.irapa.org [journals.irapa.org]

- 4. researchgate.net [researchgate.net]

- 5. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 6. synarchive.com [synarchive.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

6-Fluoro-7-methylisatin: A Technical Guide to its Predicted Biological Activity and Research Potential

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] The strategic introduction of fluorine and methyl groups to the isatin core, as seen in 6-Fluoro-7-methylisatin (CAS No: 57817-03-5), is a well-established method for modulating a compound's physicochemical properties and enhancing its biological efficacy.[2] While specific, in-depth biological activity studies on this compound are not extensively available in the public domain, this technical guide aims to provide a comprehensive overview of its predicted biological potential based on the extensive research conducted on analogous fluorinated and methylated isatin derivatives. This document will delve into the synthesis, predicted mechanisms of action, and potential therapeutic applications of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Isatin Scaffold and the Influence of Fluorine and Methyl Substituents

The isatin scaffold is a privileged structure in drug discovery, known for its versatile chemical reactivity and broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The core structure of isatin features a bicyclic system with ketone groups at the 2 and 3 positions of the indole ring, which are crucial for its biological interactions.

The introduction of a fluorine atom at the 6-position and a methyl group at the 7-position of the isatin ring in this compound is predicted to significantly influence its biological profile. Fluorine, being the most electronegative element, can alter the electronic properties of the molecule, enhance its metabolic stability, and improve its binding affinity to target enzymes and receptors.[2] The methyl group, on the other hand, can impact the molecule's lipophilicity and steric interactions within a biological target's binding site. This combination of substituents makes this compound a compound of high interest for biological screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| IUPAC Name | 6-fluoro-7-methyl-1H-indole-2,3-dione | [5] |

| CAS Number | 57817-03-5 | [5] |

| Molecular Formula | C₉H₆FNO₂ | [6] |

| Molecular Weight | 179.15 g/mol | [6] |

| Predicted pKa | 8.87 ± 0.20 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Topological Polar Surface Area | 46.2 Ų | [6] |

Synthesis of this compound

Experimental Protocol: General Synthesis of Substituted Isatins

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

Dissolve the substituted aniline (e.g., 2-fluoro-3-methylaniline) in a suitable solvent such as water and hydrochloric acid.

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride to the reaction mixture.

-

Heat the mixture under reflux for a specified period to facilitate the formation of the isonitrosoacetanilide intermediate.

-

Cool the reaction mixture and collect the precipitated intermediate by filtration.

-

-

Cyclization to the Isatin Core:

-

Carefully add the dried isonitrosoacetanilide intermediate to pre-heated concentrated sulfuric acid.

-

Maintain the reaction at an elevated temperature to promote cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the crude isatin product.

-

Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on fluorinated and methylated isatin derivatives, this compound is predicted to exhibit a range of biological activities, primarily in the areas of anticancer and antimicrobial research.

Anticancer Activity

Isatin derivatives have shown significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[7] The presence of a fluorine atom can enhance the cytotoxic effects of isatin derivatives.[2]

Predicted Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many isatin derivatives are known to be potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. By binding to the ATP-binding pocket of these enzymes, isatin derivatives can block downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Furthermore, isatin derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Isatin derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[4] The incorporation of a fluorine atom is known to often enhance the antimicrobial potency of heterocyclic compounds.

Predicted Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antimicrobial action of isatin derivatives is often attributed to their ability to inhibit essential enzymes in microbial metabolic pathways. For example, they may interfere with enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The specific target can vary depending on the microbial species and the substitution pattern on the isatin ring.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well of the microplate.

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition: A Focus on Caspases

Certain isatin derivatives have been identified as potent inhibitors of caspases, a family of cysteine proteases that play essential roles in apoptosis and inflammation.[8] For instance, 5-nitroisatin has been shown to effectively inhibit caspase-3 and caspase-7.[8] Given the electronic effects of the fluoro and methyl substituents, this compound could also be a candidate for caspase inhibition.

Predicted Mechanism of Action: Reversible or Irreversible Inhibition of Caspases

Isatin derivatives can inhibit caspases through either reversible or irreversible mechanisms. They may act as competitive inhibitors, binding to the active site of the enzyme and preventing substrate binding. Alternatively, they can form covalent bonds with key residues in the active site, leading to irreversible inhibition.

Experimental Protocol: Caspase Activity Assay

Caspase activity can be measured using a fluorometric or colorimetric assay that utilizes a specific caspase substrate conjugated to a reporter molecule.

-

Cell Lysis: Treat cells with an apoptosis-inducing agent in the presence and absence of this compound. Lyse the cells to release the cellular contents, including caspases.

-

Substrate Addition: Add a specific caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to the cell lysate.

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.

-

Detection: Measure the fluorescence or absorbance of the released reporter molecule using a fluorometer or spectrophotometer.

-

Data Analysis: Compare the caspase activity in the treated samples to that of the untreated controls to determine the inhibitory effect of the compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the vast landscape of isatin derivatives. The strategic placement of fluoro and methyl groups on the isatin scaffold strongly suggests a potential for significant biological activity. This technical guide has outlined the predicted anticancer, antimicrobial, and enzyme-inhibitory properties of this compound, along with detailed experimental protocols for their investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In-depth studies are required to elucidate its precise mechanisms of action and to identify its specific molecular targets. Such research will be instrumental in determining the therapeutic potential of this compound and in guiding the rational design of next-generation isatin-based therapeutic agents.

References

- Vertex AI Search. (2026). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). A survey of isatin hybrids and their biological properties.

- Vertex AI Search. (2026). A Review an Isatin, Isatin Derivatives and their Pharmacological Activity.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). 7-Fluoro-6-methyl isatin | 1073262-83-5 | YSB26283 - Biosynth.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide - PubMed.

- Vertex AI Search. (2026). 6-Fluoroisatin | C8H4FNO2 | CID 373905 - PubChem - NIH.

- Vertex AI Search. (2026). Caspase Inhibitor VI - Sigma-Aldrich.

- Vertex AI Search. (2026). Caspase Inhibitor Review - Apoptosis - Selleck Chemicals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. 6-Fluoro-7-Methyl Isatin [synhet.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 6-Fluoro-7-methylisatin Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Legacy and Modern Resurgence of the Isatin Scaffold

Isatin (1H-indole-2,3-dione), a deceptively simple heterocyclic scaffold, has captivated the imagination of medicinal chemists for over a century. First identified as a component of indigo dye, its true potential has been progressively unlocked, revealing a remarkable promiscuity for biological targets. This inherent versatility has established isatin as a "privileged scaffold" in drug discovery, a foundational framework upon which a multitude of therapeutic agents have been constructed.[1][2] The isatin core is not merely a passive architectural element; its unique electronic and structural features actively contribute to target engagement, offering a rich canvas for chemical modification and optimization.[2]

The contemporary drug discovery landscape, characterized by the relentless pursuit of novel mechanisms of action and the circumvention of resistance, has witnessed a renaissance of interest in isatin-based compounds.[3] Their documented activities span a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] This guide delves into a specific, and particularly promising, subclass of these compounds: 6-Fluoro-7-methylisatin derivatives . The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 7-position of the isatin ring system introduces profound modulations of the molecule's physicochemical and pharmacological properties. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering a technical resource for researchers and drug development professionals poised to harness their therapeutic potential.

I. The Strategic Imperative of Fluorination and Methylation in Isatin Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and for good reason. The unique properties of the fluorine atom – its small size, high electronegativity, and ability to form strong carbon-fluorine bonds – can dramatically enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1] In the context of the isatin scaffold, fluorination can influence the electronic distribution of the aromatic ring, thereby modulating the reactivity of the C3-carbonyl group, a key site for derivatization and biological interaction.

The addition of a methyl group at the 7-position further refines the pharmacological profile. This small alkyl group can provide steric hindrance, influencing the orientation of the molecule within a binding pocket and potentially enhancing selectivity. Furthermore, the methyl group can impact the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach its intracellular targets. The combined presence of the 6-fluoro and 7-methyl substituents creates a unique electronic and steric environment on the isatin ring, offering a fertile ground for the development of derivatives with novel and enhanced biological activities.

II. Synthesis of the this compound Core and its Derivatives

Proposed Synthesis of this compound via the Sandmeyer Reaction

This proposed synthesis begins with the commercially available 3-fluoro-2-methylaniline. The overall synthetic workflow is depicted below:

Sources

- 1. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Topic: Potential Applications of 6-Fluoro-7-methylisatin in Oncology

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has given rise to a multitude of compounds with significant pharmacological activities, including notable anticancer properties.[1][2] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of biological activity.[3] The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. This guide focuses on 6-Fluoro-7-methylisatin (CAS: 57817-03-5), a specific derivative whose potential in oncology remains largely unexplored. By synthesizing data from structurally related isatin analogues, this document delineates the most promising potential mechanisms of action for this compound and provides a comprehensive framework of self-validating experimental protocols to systematically investigate its utility as a novel anticancer agent. We will explore three primary hypotheses for its mechanism of action: kinase inhibition, induction of apoptosis, and disruption of microtubule dynamics, providing the scientific rationale and detailed methodologies for their validation.

The Isatin Scaffold: A Clinically Validated Foundation for Cancer Therapeutics

The isatin scaffold is not merely a theoretical pharmacophore; it is the foundation of clinically approved anticancer drugs.[4] Sunitinib, an oxindole derivative, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5] This clinical success underscores the potential of the isatin core to effectively interact with key oncogenic targets.

The anticancer effects of isatin derivatives are diverse and depend heavily on the nature and position of substituents on the aromatic ring and the N1 position.[3][5] These modifications have led to compounds that can:

-

Inhibit Protein Kinases: Many isatin derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis that are often dysregulated in cancer.[3][6] Key targets include VEGFR, EGFR, and CDKs.[6]

-

Induce Programmed Cell Death (Apoptosis): A primary goal of chemotherapy is to induce apoptosis in cancer cells. Isatins have been shown to trigger this process through various mechanisms, including the activation of caspases, modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS).[6][7]

-

Inhibit Tubulin Polymerization: The indole nucleus, a component of isatin, is a core feature of several known microtubule-destabilizing agents.[1] By inhibiting tubulin polymerization, these compounds disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis.[6]

The specific substitution pattern of this compound—a fluorine at position 6 and a methyl group at position 7—provides a unique electronic and steric profile that warrants dedicated investigation.

Proposed Oncological Targets and Mechanisms of Action

Based on extensive evidence from related compounds, we propose three primary, testable hypotheses for the anticancer activity of this compound.

Hypothesis 1: Inhibition of Oncogenic Protein Kinases